molecular formula C25H27N3O4S B2891611 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide CAS No. 954644-40-7

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide

Cat. No. B2891611
CAS RN: 954644-40-7
M. Wt: 465.57
InChI Key: OUBKGXICWCIUMW-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
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Scientific Research Applications

Blockade of Orexin Receptors

Research indicates that orexin peptides, which play a crucial role in wakefulness, interact with orexin-1 (OX1R) and orexin-2 (OX2R) receptors. A study found that pharmacological blockade of these receptors can promote sleep, suggesting potential applications in treating sleep disorders. The study's insights into the differential impact of OX1R and OX2R on sleep modulation and monoamine release provide a foundation for developing targeted therapies (Dugovic et al., 2009).

Anticancer Agents

A one-pot three-component synthesis method was employed to create novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, demonstrating moderate to high levels of antitumor activities against various cancer cell lines. This approach, highlighted by its efficiency and potential in anticancer drug discovery, underscores the compound's role in advancing cancer therapy research (Fang et al., 2016).

P-glycoprotein Inhibition

HM-30181, a new P-glycoprotein inhibitor featuring a complex molecular structure similar to the compound of interest, was studied for its metabolism in rats. This research provides insights into drug interactions and metabolic pathways, which are crucial for developing effective drug delivery systems and understanding drug resistance mechanisms (Paek et al., 2006).

AMPA Receptor Antagonists and Epilepsy

Studies on non-competitive AMPA receptor antagonists, including compounds structurally related to the chemical , have shown potential in treating various forms of epilepsy. This research contributes to understanding epilepsy's neuropharmacology and developing new therapeutic strategies (Citraro et al., 2006).

Synthesis and Cytotoxicity of Novel Compounds

Research on the synthesis and cytotoxic evaluation of new chemical entities, including dihydroisoquinoline derivatives, provides valuable insights into the design of potential anticancer drugs. This area of study emphasizes the importance of chemical synthesis in drug discovery and the ongoing search for more effective cancer treatments (Saleh et al., 2020).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(2,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-31-20-7-8-21(23(13-20)32-2)27-25(30)24(29)26-14-22(19-10-12-33-16-19)28-11-9-17-5-3-4-6-18(17)15-28/h3-8,10,12-13,16,22H,9,11,14-15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBKGXICWCIUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide

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